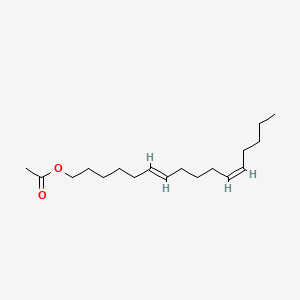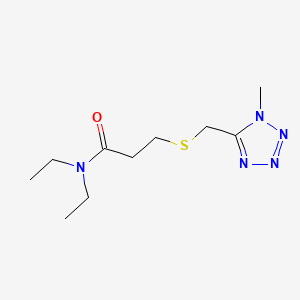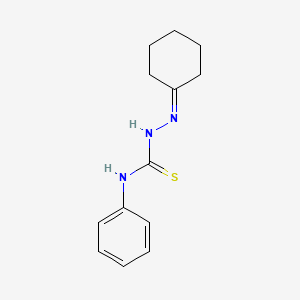
2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene is an organic compound characterized by its unique structure, which includes two phenylethynyl groups attached to a naphthalene core with chlorine atoms at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 2,3-dichloro-1,4-diiodonaphthalene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction remains a cornerstone for its synthesis. Scaling up this reaction for industrial purposes would likely involve optimizing the reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings or the naphthalene core.
Common Reagents and Conditions:
Oxidation: DDQ in an inert solvent such as dichloromethane.
Substitution: Halogenation using N-bromosuccinimide (NBS) or other halogenating agents under mild conditions.
Major Products:
Oxidation: Formation of quinone derivatives.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene has several applications in scientific research:
Organic Electronics: Due to its extended π-conjugation, it is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Materials Science: The compound’s unique photophysical properties make it suitable for use in sensors and other optoelectronic devices.
Chemical Research: It serves as a building block for the synthesis of more complex organic molecules and materials.
作用機序
The mechanism by which 2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene exerts its effects is primarily through its electronic structure. The extended π-conjugation allows for efficient electron transport and light absorption, making it valuable in optoelectronic applications . The molecular targets include various electronic components where the compound can act as a semiconductor or a light-emitting material.
類似化合物との比較
1,4-Bis(phenylethynyl)benzene (BPEB): Shares a similar structure but lacks the naphthalene core and chlorine substituents.
9,10-Bis(phenylethynyl)anthracene: Another compound with extended π-conjugation used in similar applications.
Uniqueness: 2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene is unique due to the presence of chlorine atoms, which can influence its electronic properties and reactivity. The naphthalene core also provides a different electronic environment compared to benzene or anthracene derivatives, potentially leading to unique photophysical properties .
特性
CAS番号 |
80034-42-0 |
|---|---|
分子式 |
C26H14Cl2 |
分子量 |
397.3 g/mol |
IUPAC名 |
2,3-dichloro-1,4-bis(2-phenylethynyl)naphthalene |
InChI |
InChI=1S/C26H14Cl2/c27-25-23(17-15-19-9-3-1-4-10-19)21-13-7-8-14-22(21)24(26(25)28)18-16-20-11-5-2-6-12-20/h1-14H |
InChIキー |
ZWTDXLTXTBEGSN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=C(C3=CC=CC=C32)C#CC4=CC=CC=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



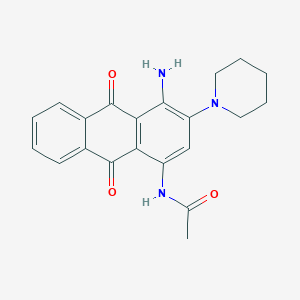
![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)

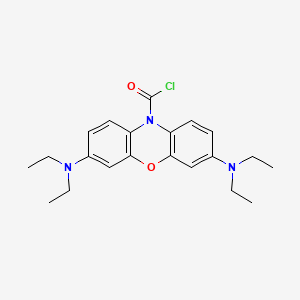
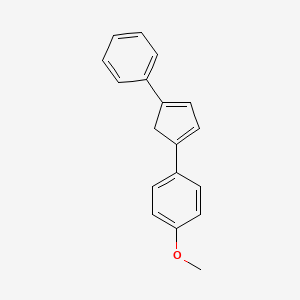
![3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14425146.png)
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)

